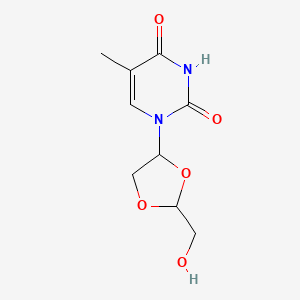
Dioxolane thymine nucleoside
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioxolane thymine nucleoside, also known as (−)-β-D-(2R,4R)-dioxolane-thymine, is a thymidine analogue. This compound is particularly notable for its antiviral properties, especially against HIV-1 mutants. It is a nucleoside reverse transcriptase inhibitor, which means it interferes with the replication process of viruses by inhibiting the reverse transcriptase enzyme .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dioxolane thymine nucleoside involves several steps. One common method starts with the preparation of a chiral 2-acyloxymethyl-5-oxo-1,3-dioxolane as a key intermediate . This intermediate undergoes further reactions to form the desired nucleoside. The reaction conditions typically involve the use of specific catalysts and solvents to ensure the correct stereochemistry and yield.
Industrial Production Methods
For industrial production, the process is scaled up to produce large quantities of the compound. This involves optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and other advanced technologies can help achieve these goals .
化学反应分析
Types of Reactions
Dioxolane thymine nucleoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the nucleoside .
科学研究应用
Dioxolane thymine nucleoside has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of other nucleoside analogues and as a reference compound in analytical studies.
Biology: It is used to study the mechanisms of nucleoside reverse transcriptase inhibitors and their effects on viral replication.
Medicine: It is investigated for its potential use in antiviral therapies, particularly for HIV-1 infections.
Industry: It is used in the development of new antiviral drugs and as a standard in quality control processes.
作用机制
The mechanism of action of dioxolane thymine nucleoside involves its incorporation into the viral DNA during replication. This incorporation leads to chain termination, preventing the virus from replicating further. The compound targets the reverse transcriptase enzyme, which is essential for the replication of retroviruses like HIV-1 .
相似化合物的比较
Dioxolane thymine nucleoside is unique among nucleoside analogues due to its specific structure and antiviral properties. Similar compounds include:
Cytosine analogues: These compounds have similar antiviral properties but differ in their nucleobase structure.
Adenosine analogues: These compounds also inhibit viral replication but target different enzymes and pathways.
Guanosine analogues: These compounds are used in antiviral therapies but have different mechanisms of action.
属性
分子式 |
C9H12N2O5 |
|---|---|
分子量 |
228.20 g/mol |
IUPAC 名称 |
1-[2-(hydroxymethyl)-1,3-dioxolan-4-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C9H12N2O5/c1-5-2-11(9(14)10-8(5)13)6-4-15-7(3-12)16-6/h2,6-7,12H,3-4H2,1H3,(H,10,13,14) |
InChI 键 |
BCAWWPAPHSAUQZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CN(C(=O)NC1=O)C2COC(O2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


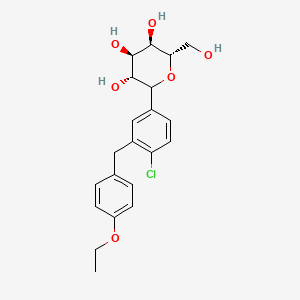
![6-(chloromethyl)-2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one](/img/structure/B13862923.png)
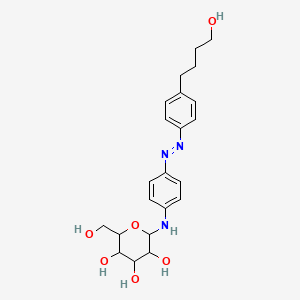
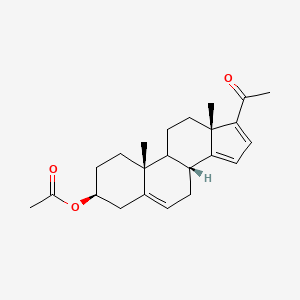
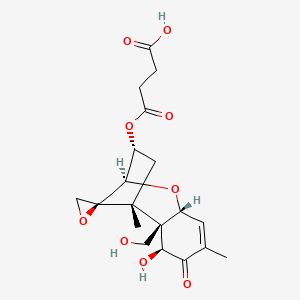
![(R)-2-((R)-2-Fluoro-3-hydroxypropyl)-N1-(1-phenyl-1H-benzo[d]imidazol-5-yl)malonamide](/img/structure/B13862936.png)
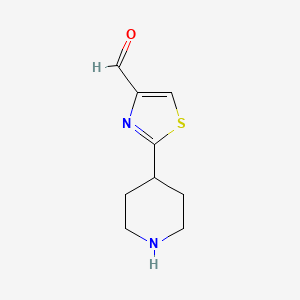

![1-[4-[(2-Ethoxyethoxy)methyl]phenoxy]-3-[(1-methylethyl)amino]-2-propanol Fumarate](/img/structure/B13862948.png)
![3-[4-Methyl-3-[methyl-(7-nitrosopyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile](/img/structure/B13862960.png)
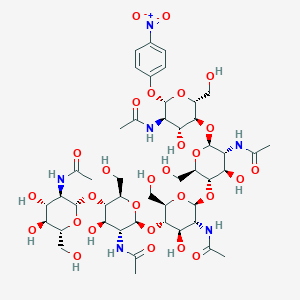

![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate](/img/structure/B13862978.png)

